Vanillylalkohol

Übersicht

Beschreibung

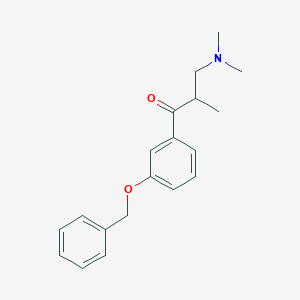

4-Hydroxy-3-Methoxyphenylglykol (HMPG) ist ein Metabolit des Abbaus von Noradrenalin im Gehirn. Es ist ein Indikator für die noradrenerge Aktivität des zentralen Nervensystems und kann für Forschungszwecke bei Depression, chronischer Schizophrenie und anderen neurologischen Erkrankungen eingesetzt werden .

Herstellungsmethoden

HMPG kann durch den Abbau von Noradrenalin durch die sequentielle Wirkung von Monoaminoxidase und Catechol-O-Methyltransferase synthetisiert werden. Die Verbindung wird durch Alkoholdehydrogenase weiter zu Vanillylmandelsäure metabolisiert . Industrielle Produktionsmethoden beinhalten oft die Verwendung von Flüssigchromatographie-Tandem-Massenspektrometrie für die Trennung und Analyse von HMPG .

Wissenschaftliche Forschungsanwendungen

HMPG has a wide range of scientific research applications:

Chemistry: Used as a standard in liquid chromatography and mass spectrometry for the analysis of catecholamine metabolites.

Biology: Serves as a biomarker for central nervous system activity and is used in studies related to neurological disorders.

Medicine: Utilized in the diagnosis and monitoring of diseases such as depression and schizophrenia.

Industry: Employed in the development of new strategies for the control and prevention of drug addictions

Wirkmechanismus

Target of Action

Vanylglycol, also known as MHPG or MOPEG, is a O-methylated metabolite of normetanephrine . It is biosynthesized from 3,4-dihydroxyphenylglycol and guaiacol . The primary target of Vanylglycol is the enzyme catechol O-methyltransferase . This enzyme plays a crucial role in the metabolic disorder called tyrosinemia in newborns .

Mode of Action

Vanylglycol interacts with its target, catechol O-methyltransferase, to influence the metabolic pathways

Biochemical Pathways

Vanylglycol is involved in the pentose and glucuronate interconversion pathways . These pathways are considered promising targets for disease treatment . Disruptions in these pathways can lead to the accumulation of phenylalanine, tyrosine, vanylglycol, and norepinephrine .

Pharmacokinetics

It is known that vanylglycol is found normally in urine, in plasma, and cerebrospinal fluid . Alcohol consumption increases the level of Vanylglycol in urine and CSF .

Result of Action

It is known that vanylglycol is involved in the metabolic disorder called tyrosinemia in newborns . It is also associated with several diseases such as multi-infarct dementia, epilepsy, hereditary spastic paraplegia, and schizophrenia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Vanylglycol. For example, alcohol consumption increases the level of Vanylglycol in urine and CSF . .

Biochemische Analyse

Biochemical Properties

Vanylglycol interacts with several enzymes and proteins. It can be biosynthesized from 3,4-dihydroxyphenylglycol and guaiacol, catalyzed by the enzyme catechol O-methyltransferase . The nature of these interactions involves the transfer of a methyl group from S-adenosyl methionine to catechol .

Cellular Effects

Vanylglycol influences cell function by interfering with tyrosine metabolism . This interference affects cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Vanylglycol exerts its effects by disrupting the conversion of L-2-amino-4-methylene glutaric acid to citrate via pyruvate . This disruption can lead to changes in gene expression and enzyme activation or inhibition .

Metabolic Pathways

Vanylglycol is involved in the tyrosine metabolism pathway . It interacts with enzymes such as catechol O-methyltransferase and affects metabolic flux and metabolite levels .

Vorbereitungsmethoden

HMPG can be synthesized through the degradation of norepinephrine by the sequential action of monoamine oxidase and catechol-O-methyltransferase. The compound is further metabolized to vanillylmandelic acid by alcohol dehydrogenase . Industrial production methods often involve the use of liquid chromatography-tandem mass spectrometry for the separation and analysis of HMPG .

Analyse Chemischer Reaktionen

HMPG durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

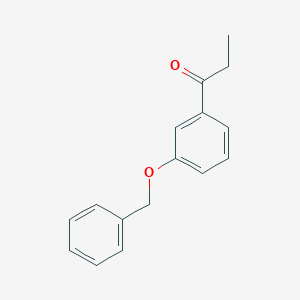

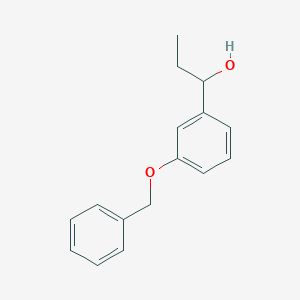

Oxidation: HMPG kann oxidiert werden, um Vanillylmandelsäure zu bilden.

Reduktion: Reduktionsreaktionen können HMPG in seine Vorläuferverbindungen zurückverwandeln.

Substitution: Verschiedene Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung der Hydroxyl- und Methoxygruppen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Acetonitril, Ammoniumformiat und Ameisensäurelösungen . Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Vanillylmandelsäure und Homovanillinsäure .

Wissenschaftliche Forschungsanwendungen

HMPG hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Standard in der Flüssigchromatographie und Massenspektrometrie zur Analyse von Katecholaminmetaboliten verwendet.

Biologie: Dient als Biomarker für die Aktivität des zentralen Nervensystems und wird in Studien im Zusammenhang mit neurologischen Erkrankungen verwendet.

Medizin: Wird zur Diagnose und Überwachung von Krankheiten wie Depression und Schizophrenie eingesetzt.

Industrie: Wird bei der Entwicklung neuer Strategien zur Kontrolle und Prävention von Drogenabhängigkeit eingesetzt

Wirkmechanismus

HMPG übt seine Wirkungen aus, indem es als Metabolit des Noradrenalinabbaus wirkt. Es ist ein Indikator für die noradrenerge Aktivität des zentralen Nervensystems, die die Regulierung von Stimmung, Erregung und Stressreaktionen umfasst. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören Monoaminoxidase und Catechol-O-Methyltransferase .

Vergleich Mit ähnlichen Verbindungen

HMPG ähnelt anderen Katecholaminmetaboliten wie Vanillylmandelsäure und Homovanillinsäure. Es ist einzigartig in seiner spezifischen Rolle als Indikator für die noradrenerge Aktivität des zentralen Nervensystems. Ähnliche Verbindungen umfassen:

Vanillylmandelsäure: Ein weiterer Metabolit von Noradrenalin und Adrenalin.

Homovanillinsäure: Ein Metabolit von Dopamin

HMPG zeichnet sich durch seine spezifischen Anwendungen in der neurologischen Forschung und seine Rolle als Biomarker für die Aktivität des zentralen Nervensystems aus.

Eigenschaften

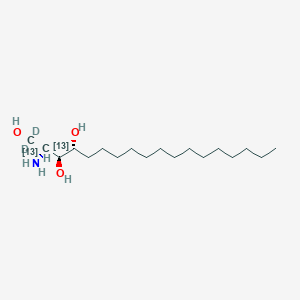

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,10-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWPWWWZWKPJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862142 | |

| Record name | (4-Hydroxy-3-methoxyphenyl)ethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vanylglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

534-82-7 | |

| Record name | 3-Methoxy-4-hydroxyphenyl glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-hydroxyphenylglycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Hydroxy-3-methoxyphenyl)ethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXY-4-HYDROXYPHENYLGLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98LK01183Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vanylglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is vanylglycol excretion affected by different medications and dietary interventions?

A1: Research suggests that vanylglycol excretion in urine is influenced by various factors. A study by [] demonstrated that a fruit- and vegetable-free diet or a pure sucrose-water diet combined with antibiotics did not significantly alter vanylglycol excretion in healthy individuals. Interestingly, the study also revealed that certain medications impact vanylglycol levels:

Q2: What analytical techniques are used to detect and quantify vanylglycol in biological samples?

A3: Early research utilized techniques like paper chromatography and thin-layer chromatography to detect vanylglycol in urine []. These methods required enzymatic hydrolysis with glusulase (a combination of glucuronidase and arylsulfatase) due to vanylglycol's existence in a conjugated form. Acid hydrolysis was noted to destroy the compound, highlighting the importance of specific enzymatic treatment. More recently, advanced techniques like ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF MS) have been employed for identifying and quantifying vanylglycol in plasma []. This approach offers higher sensitivity and specificity, enabling the detection of subtle changes in metabolite concentrations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate](/img/structure/B30879.png)

![(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide](/img/structure/B30882.png)